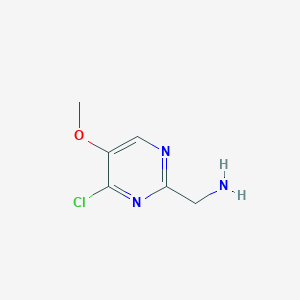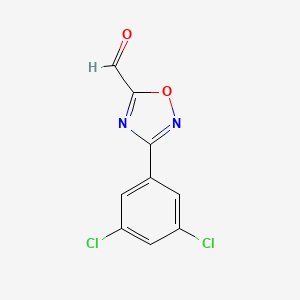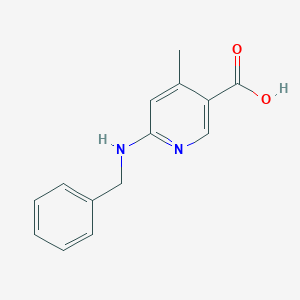
2-Chloro-4-(4-methylisoxazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(4-methylisoxazol-5-yl)phenol is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol typically involves the regioselective reaction of 2-aryl-3-methylchromones with hydroxylamine. The reaction is carried out in the presence of potassium hydroxide (KOH) and methanol (MeOH), leading to the formation of the desired isoxazole derivative . The products are characterized using spectroscopic methods and X-ray crystallography to confirm their structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(4-methylisoxazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Chloro-4-(4-methylisoxazol-5-yl)phenol has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-4-(4-methylisoxazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylphenol: A similar compound with a chlorine and methyl group on the phenol ring.
4-Chloro-2-methylphenol: Another related compound with different substitution patterns on the phenol ring.
Uniqueness
2-Chloro-4-(4-methylisoxazol-5-yl)phenol is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
2-chloro-4-(4-methyl-1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H8ClNO2/c1-6-5-12-14-10(6)7-2-3-9(13)8(11)4-7/h2-5,13H,1H3 |
InChI 键 |
HPCKAGIGOQUNMN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(ON=C1)C2=CC(=C(C=C2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


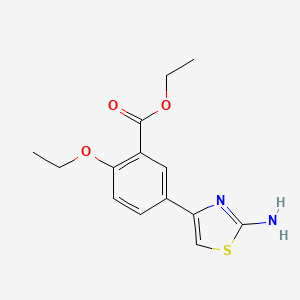
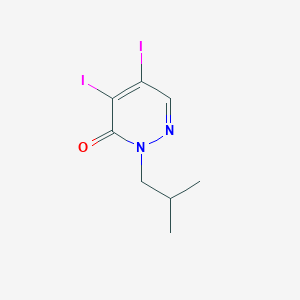

![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)

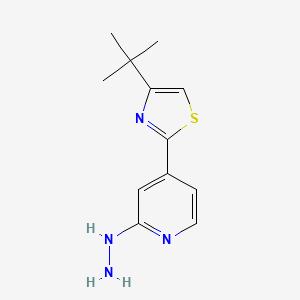
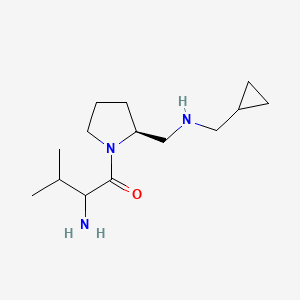
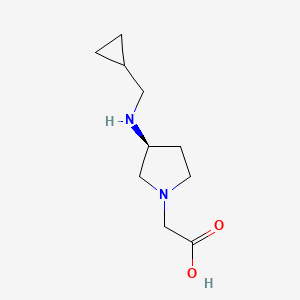
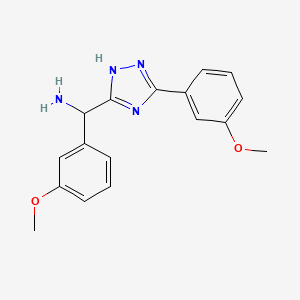
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
